molecular formula C13H16N2O B7469538 4-cyano-N-(2-methylbutan-2-yl)benzamide

4-cyano-N-(2-methylbutan-2-yl)benzamide

Cat. No.: B7469538
M. Wt: 216.28 g/mol
InChI Key: PUQCJTHOYPEEKN-UHFFFAOYSA-N
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Description

4-cyano-N-(2-methylbutan-2-yl)benzamide is a synthetic benzamide derivative intended for research and development purposes. This compound features a benzamide core structure substituted with a cyano group at the 4-position and a tertiary alkyl moiety, the 2-methylbutan-2-yl group, on the amide nitrogen. This molecular architecture incorporates two key pharmacophoric elements: the benzamide, a common scaffold in medicinal chemistry, and the cyanamide-related cyano group, which is found in compounds investigated for inhibiting enzymes like carbonic anhydrase and cathepsins . The specific steric and electronic properties imparted by the branched tertiary alkyl chain may influence the compound's binding affinity and selectivity, making it a molecule of interest for structure-activity relationship (SAR) studies. As a building block, it can be utilized in the synthesis of more complex molecules for pharmaceutical and chemical research. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

4-cyano-N-(2-methylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-4-13(2,3)15-12(16)11-7-5-10(9-14)6-8-11/h5-8H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQCJTHOYPEEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution and Cyano Group Introduction

The para-cyano group is typically introduced via nitration followed by cyanation or direct substitution using copper(I) cyanide. For example, 4-bromo-N-(2-methylbutan-2-yl)benzamide may undergo Rosenmund-von Braun reaction with CuCN in dimethylformamide (DMF) at 150°C to afford the cyano derivative. Alternatively, Sandmeyer reaction protocols using NaCN and catalytic CuSO4 have been reported for analogous systems, though yields remain moderate (60–70%).

Amide Coupling with Sterically Hindered Amines

Forming the amide bond with 2-methylbutan-2-amine requires activating agents to overcome poor nucleophilicity. A representative procedure involves reacting 4-cyanobenzoyl chloride with 2-methylbutan-2-amine in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. This method, adapted from triazole derivative syntheses, achieves yields of 65–75% after purification via silica gel chromatography.

Table 1: Classical Amide Coupling Conditions

Reagent SystemSolventTemperatureYieldSource
4-Cyanobenzoyl chlorideDCM0–25°C75%
EDCI/HOBtTHF25°C68%
TBTU/DIPEADMF25°C72%

Modern Methodologies

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly reduces reaction times for intermediate steps. For instance, a one-pot procedure involving 4-cyanobenzoic acid, thionyl chloride, and 2-methylbutan-2-amine under microwave conditions (100°C, 15 min) achieves 85% conversion, as demonstrated in pyrimidine syntheses. This method minimizes side reactions caused by prolonged heating.

Catalytic Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling enables modular construction of the benzamide backbone. Starting from 4-bromo-N-(2-methylbutan-2-yl)benzamide, reaction with cyano-substituted aryl boronic acids in the presence of Pd(PPh3)4 and Na2CO3 in 1,2-dimethoxyethane (DME) at 80°C affords the target compound in 78% yield.

Purification and Crystallization Techniques

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane gradients (20–50%) effectively removes unreacted amine and acyl chloride byproducts. Polar impurities, such as residual DIPEA, are eliminated using methanol/dichloromethane mixtures.

Recrystallization

Slow evaporation of ethyl acetate solutions yields needle-like crystals suitable for X-ray diffraction analysis. Crystallization optimizes purity (>99%) and confirms molecular packing patterns, as observed in structurally related benzamides.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy : 1H NMR (DMSO-d6) displays characteristic signals at δ 1.28 (s, 9H, C(CH3)3), δ 7.82 (d, J = 8.2 Hz, 2H, Ar-H), and δ 8.12 (d, J = 8.2 Hz, 2H, Ar-H).

  • IR Spectroscopy : Stretching vibrations at ν = 2225 cm−1 (C≡N) and 1640 cm−1 (C=O) confirm functional group integrity.

X-Ray Diffraction (XRD)

Single-crystal XRD reveals a monoclinic crystal system with space group P21/c, validating the steric configuration imposed by the tertiary alkylamide group.

Comparative Analysis of Synthetic Routes

Table 2: Yield and Efficiency of Preparation Methods

MethodKey AdvantageLimitationYield
Classical amide couplingLow costLong reaction times65–75%
Microwave-assistedRapid synthesisSpecialized equipment80–85%
Suzuki couplingModularityPalladium catalyst cost70–78%

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The bulky 2-methylbutan-2-yl group impedes amide bond formation. Using excess acyl chloride (1.5 equiv) and prolonged reaction times (24–48 h) improves yields to >70%.

Moisture Sensitivity

4-Cyanobenzoyl chloride is hygroscopic; reactions must be conducted under anhydrous conditions with molecular sieves.

Industrial Applications and Patent Landscape

Patent WO2011141933A2 highlights scalable processes for cyano-benzamide derivatives, emphasizing recrystallization from ethanol/water mixtures for kilogram-scale production. Industrial routes prioritize TBTU-mediated couplings due to reproducibility and minimal side products .

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-N-(2-methylbutan-2-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzamides.

    Condensation Reactions: The benzamide moiety can undergo condensation reactions with aldehydes or ketones to form imines or amides.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Condensation: Catalysts like p-toluenesulfonic acid in solvents such as ethanol or methanol.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products:

  • Substituted benzamides
  • Imines or amides
  • Amino derivatives

Scientific Research Applications

4-Cyano-N-(2-methylbutan-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of various heterocyclic compounds and complex organic molecules.

    Material Science: It is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-cyano-N-(2-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and benzamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • 4-Cyano-N-(benzothiazol-2-yl)benzamide (Compound 9): The benzothiazole substituent introduces aromaticity and planarity disruption (dihedral angle: 33.7° between benzothiazole and benzene rings) . This non-planar geometry may hinder π-π stacking but enhance binding to flat enzymatic pockets.
  • 4-Cyano-N-(4-(1-methyl-1H-benzimidazol-2-yl)phenyl)benzamide (PB5): The benzimidazole substituent provides a heterocyclic motif, increasing polarity and hydrogen-bonding capacity. PB5 has a melting point of 203°C and a synthesis yield of 68% . The target compound’s branched alkyl group may lower melting points due to reduced crystallinity but improve synthetic yields (e.g., 84% for 4-cyano-N-(2-oxoindolin-5-yl)benzamide) .
  • This compound has a molecular weight of 240.23 g/mol and a logP of 3.5, indicating moderate lipophilicity . The 2-methylbutan-2-yl group in the target compound may further increase logP, enhancing blood-brain barrier penetration.

Crystallographic and Computational Insights

  • Crystallography: SHELX software is commonly used for structural refinement. The branched alkyl group in the target compound may lead to unique crystal packing, as seen in 4-cyano-N-(benzothiazol-2-yl)benzamide, where non-planar structures influence intermolecular interactions .
  • Quantum Chemical Calculations: For analogs like 4-cyano-N-(2-fluorophenyl)benzamide, DFT-B3LYP/6-31G* optimizations confirm stable geometries . Similar computations for the target compound would predict van der Waals surface areas and HOMO-LUMO gaps critical for reactivity.

Q & A

Q. What are the recommended methods for synthesizing 4-cyano-N-(2-methylbutan-2-yl)benzamide, and what key reaction conditions should be optimized?

  • Methodological Answer : The synthesis typically involves coupling 4-cyanobenzoic acid with 2-methylbutan-2-amine via an amide bond formation. A coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used with 4-dimethylaminopyridine (DMAP) as a catalyst. Critical conditions include:
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility .
  • Temperature : Room temperature to 40°C to prevent side reactions .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .
    Optimization should focus on stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to amine) and moisture control to avoid hydrolysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is recommended:
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm the benzamide backbone and substituent positions. Deuterated solvents (e.g., CDCl3) are preferred .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS to verify molecular weight (e.g., [M+H]+ peak) .
  • Elemental Analysis : Combustion analysis for C, H, N content (±0.4% theoretical) .

Q. What are the critical physicochemical properties of this compound, and how can they be computationally predicted?

  • Methodological Answer : Key properties include logP (lipophilicity), pKa, and solubility. Computational tools such as:
  • Quantum Chemical Calculations : Density Functional Theory (DFT) for molecular geometry and dipole moments .
  • Quantitative Structure-Property Relationship (QSPR) : Predict solubility in solvents like DMSO or water .
  • Thermodynamic Modeling : Statistical thermodynamics for melting point and enthalpy of fusion .
    Experimental validation via differential scanning calorimetry (DSC) and shake-flask solubility assays is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

  • Methodological Answer : Contradictions may arise from assay variability or impurities. Mitigation strategies include:
  • Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and inhibitor concentrations .
  • Batch Analysis : Compare purity levels (HPLC) across studies; impurities >2% can skew results .
  • Statistical Validation : Use ANOVA and post-hoc tests (e.g., Duncan’s test) to assess significance of activity differences .
  • Structural Analog Comparison : Benchmark against derivatives (e.g., 4-cyano-N-(2-fluorophenyl)benzamide) to isolate substituent effects .

Q. What strategies are effective in optimizing the synthetic yield of this compound while minimizing side reactions?

  • Methodological Answer : Yield optimization requires:
  • Catalyst Screening : Test DMAP vs. HOBt (hydroxybenzotriazole) to enhance coupling efficiency .
  • Solvent Optimization : Use anhydrous DMF for better amine activation .
  • Temperature Gradients : Gradual heating (25°C → 40°C) reduces byproduct formation .
  • In Situ Monitoring : Thin-layer chromatography (TLC) at 30-minute intervals to track reaction progress .
    Side reactions (e.g., cyano group hydrolysis) are minimized by avoiding aqueous conditions .

Q. How can computational modeling be applied to predict the binding affinity of this compound with target enzymes?

  • Methodological Answer : Computational workflows include:
  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with active sites (e.g., kinases or GPCRs) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes (≥100 ns trajectories) .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences (±0.5 kcal/mol accuracy) .
    Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental approaches are recommended to establish the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : SAR studies require systematic modifications:
  • Substituent Variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at the 4-position .
  • Bioactivity Profiling : Test derivatives against panels of enzymes (e.g., proteases, kinases) using dose-response curves (IC50/EC50) .
  • 3D-QSAR Modeling : CoMFA or CoMSIA to correlate structural features (e.g., steric bulk of 2-methylbutan-2-yl) with activity .
  • Metabolite Stability Assays : Liver microsomes to assess cytochrome P450-mediated degradation .

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